1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one
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Overview
Description
1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one typically involves the reaction of 4-chloro-2-fluorobenzene with pentanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 4-Chloro-2-fluorobenzene
- 4-Chloro-2-fluoroaniline
Comparison: 1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one is unique due to the presence of both chloro and fluoro groups on the phenyl ring, which can significantly alter its chemical properties compared to similar compounds
Biological Activity
1-(4-Chloro-2-fluoro-phenyl)-pentan-1-one, a synthetic compound with the chemical formula C11H12ClF O, has garnered attention in pharmacological research due to its potential biological activities. This article aims to consolidate findings from various studies, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
The structure of this compound consists of a pentanone backbone with a chloro and fluoro substituent on the phenyl ring. This configuration is significant as it influences the compound's lipophilicity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of chalcones, which share a structural resemblance with this compound, have shown strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some chalcone derivatives ranges from 1–8 µg/mL against various bacterial strains .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds that stabilize microtubules, such as those in the triazolo[1,5-a]pyrimidine class, have been shown to inhibit cancer cell proliferation by disrupting mitotic processes. The presence of electron-withdrawing groups like fluoro and chloro on the aromatic ring can enhance these effects .
The biological activity of this compound may be attributed to its interaction with cellular targets involved in critical pathways such as inflammation and cell division. For example:
- Microtubule Stabilization : Similar compounds have been reported to bind to tubulin, leading to altered dynamics in microtubule assembly .
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, contributing to its potential anti-inflammatory effects .
Case Studies
A review of literature reveals several case studies where related compounds have been evaluated for their biological activities:
- Chalcone Derivatives : A study demonstrated that chalcone derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds outperforming traditional antibiotics like vancomycin .
- Synthetic Cathinones : In studies involving synthetic cathinones, compounds similar in structure were associated with neurotoxic effects and potential for abuse. These findings underscore the importance of understanding the pharmacological profile of this compound within this context .
Data Tables
Biological Activity | Tested Compound | MIC (µg/mL) | Target Organism |
---|---|---|---|
Antibacterial | Chalcone Derivative | 1–2 | Staphylococcus aureus |
Antibacterial | Chalcone Derivative | 2–8 | Escherichia coli |
Anticancer | Triazolo Compound | N/A | Cancer Cell Lines |
Properties
Molecular Formula |
C11H12ClFO |
---|---|
Molecular Weight |
214.66 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)pentan-1-one |
InChI |
InChI=1S/C11H12ClFO/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3 |
InChI Key |
UPVJGSDIHLUCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
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